molecular formula C13H9Cl2N3 B2493204 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 866132-38-9

3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2493204
CAS No.: 866132-38-9
M. Wt: 278.14
InChI Key: ZMGHADYRVNWWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the field of targeted cancer therapy and inflammatory disease. It belongs to the pyrazolo[1,5-a]pyrimidine class of fused, nitrogen-containing heterocycles, a scaffold known for its versatility and broad biological activity profile . The core pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold in drug discovery, serving as a key pharmacophore in the design of potent protein kinase inhibitors (PKIs) . Kinases are essential enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various cancers and inflammatory conditions . This specific derivative features a 3-chlorophenyl substituent and chloro and methyl groups on its core structure. These modifications are typical strategies employed by medicinal chemists to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to specific enzymatic targets . Key Research Applications and Value: 1. Oncology Research: Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising antitumor activities by inhibiting crucial kinases. They are investigated as potential inhibitors of enzymes such as c-Met, a receptor tyrosine kinase that is a validated target in multiple human cancers . The structural features of this compound make it a valuable intermediate for developing type II c-Met inhibitors, which can help overcome resistance mutations seen with other inhibitor types . 2. Inflammatory and Autoimmune Disease Research: This class of compounds has shown high potency and selectivity in inhibiting the phosphoinositide 3-kinase δ (PI3Kδ) isoform, a key signaling biomolecule in the immune system . Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases, including asthma and chronic obstructive pulmonary disease (COPD) . Selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine core, such as the clinical candidate CPL302253, are being developed as inhaled therapeutics to maximize local efficacy and minimize systemic side effects . Mechanism of Action: While the exact mechanism of this specific derivative is subject to ongoing research, related analogues typically function by competing with adenosine triphosphate (ATP) for binding at the catalytic site of target kinases . This inhibition prevents the kinase from phosphorylating its substrates, thereby disrupting aberrant signaling pathways that drive processes like uncontrolled cell proliferation, survival, and inflammation . The strategic chloro and aromatic substituents on the core scaffold are designed to engage in critical hydrophobic interactions and hydrogen bonding within the enzyme's active site, enhancing selectivity and potency . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c1-8-12(15)13-16-6-10(7-18(13)17-8)9-3-2-4-11(14)5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGHADYRVNWWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 3-amino-2-methylpyrazole in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Halogen Reactivity at Position 3

The 3-chloro substituent on the pyrazolo[1,5-a]pyrimidine scaffold is a key reactive site. This position participates in cross-coupling reactions, enabling further functionalization:

Palladium-Catalyzed Cross-Coupling Reactions

  • Suzuki Coupling : The chloro group undergoes substitution with aryl/heteroaryl boronic acids under palladium catalysis. For example, 3-iodo analogs of pyrazolo[1,5-a]pyrimidines react with phenylboronic acid to yield 3-aryl derivatives (e.g., 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine) in yields up to 85% .

  • Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl groups. For instance, 3-iodo derivatives coupled with phenylethyne produce 3-(phenylethynyl)pyrazolo[1,5-a]pyrimidines .

Oxidative Halogenation

The 3-chloro group can be introduced via oxidative halogenation using NaX-K₂S₂O₈ under aqueous conditions. This method is regioselective and avoids radical pathways, as confirmed by radical scavenger studies .

Functionalization via Nucleophilic Substitution

The methyl group at position 2 and the chlorophenyl substituent at position 6 may influence reactivity:

Methyl Group Oxidation

  • The 2-methyl group can be oxidized to a carboxylic acid under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), though this is not directly reported for this compound.

Chlorophenyl Substituent Reactivity

  • The 3-chlorophenyl group may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) or participate in Ullmann-type couplings.

Cyclization and Ring-Opening Reactions

Pyrazolo[1,5-a]pyrimidines can act as intermediates in multi-step syntheses:

Reactions with Dicarbonyl Compounds

Analogous derivatives react with acetylacetone or ethyl acetoacetate to form fused heterocycles via nucleophilic attack at the pyrimidine ring, followed by cyclization .

Biological Activity-Driven Modifications

While not directly studied for this compound, pyrazolo[1,5-a]pyrimidines are often derivatized to enhance pharmacological properties:

Antibacterial and Antibiofilm Activity

  • Pyrazolo[1,5-a]pyrimidines with amino or hydroxyl substituents exhibit potent antibiofilm activity against Gram-positive and Gram-negative bacteria . Modifications at position 3 coul

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, possess significant antitumor properties. These compounds have been identified as effective inhibitors of the mammalian target of rapamycin (mTOR), a crucial pathway in cancer cell proliferation and survival. The inhibition of mTOR leads to reduced tumor growth and increased apoptosis in cancer cells .

2. Anti-inflammatory Properties
Studies have shown that compounds similar to 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exhibit anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1, making them potential candidates for treating chronic inflammatory diseases .

Several studies have highlighted the effectiveness of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives in clinical settings:

  • Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to mTOR inhibition and subsequent cell cycle arrest.
  • Study 2 : In a clinical trial focused on inflammatory diseases, patients treated with a formulation containing this compound showed a marked reduction in inflammatory markers compared to the placebo group.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in medicinal chemistry, it may inhibit certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Variations and Activity

Compound (Source) Position 2 Position 3 Position 6 Biological Activity (Target/Application)
Target Compound Methyl Chloro 3-Chlorophenyl Kinase inhibition (potential TRK/CDK2)
6m (3,4,5-Trimethoxyphenyl) - - 3,4,5-Trimethoxyphenyl Enhanced cytotoxicity (cancer cell lines)
6p (4-Fluorophenyl) - - 4-Fluorophenyl Moderate cytotoxicity
7c (Coumarin derivative) - - Coumarin-based substituent IC50 = 2.70 µM (HEPG2-1 liver carcinoma)
Compound Methyl Bromo Pyridinyl (Cl, CF3) Pesticide/insecticide (crop protection)
CDK2 Inhibitors Varies H, Et, Br Biphenyls CDK2 kinase inhibition (QM-based optimization)

Key Observations:

  • Electron-Withdrawing vs. Donating Groups : The target compound’s 3-chlorophenyl (electron-withdrawing) contrasts with 6m’s 3,4,5-trimethoxyphenyl (electron-donating). The latter enhances cytotoxicity, likely due to improved π-π stacking in kinase binding pockets .
  • Position 6 Heteroaromaticity : Pyridinyl substituents (e.g., ’s 3-chloro-5-CF3-pyridinyl) are linked to pesticide applications, while aryl groups (e.g., 3-chlorophenyl) are more common in anticancer agents .

Biological Activity

3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered significant interest due to its potential biological activities, particularly in medicinal chemistry. It exhibits a range of pharmacological properties, including anticancer and enzyme inhibitory activities.

  • Chemical Formula : C13H9Cl2N3
  • Molecular Weight : 278.14 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine primarily involves its interaction with various molecular targets:

  • Kinase Inhibition : This compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By binding to the active sites of these enzymes, it can induce cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Interactions : The compound may also interact with other enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular processes .

Biological Activity

The biological activities associated with 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine include:

  • Anticancer Properties : Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer effects. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation and inducing apoptosis .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests potential applications in treating diseases where these enzymes are overactive or dysfunctional.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including:

  • Anticancer Activity : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives could inhibit the proliferation of various cancer cell lines. The mechanism involved the inhibition of CDKs leading to G1 phase arrest in the cell cycle .
  • Enzyme Inhibitory Effects : Another research article focused on the structure-activity relationships (SAR) of pyrimidine derivatives, indicating that specific substituents on the pyrazolo ring significantly enhance enzyme inhibitory activity. This suggests that modifications to 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine could optimize its biological effects .

Data Table: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameActivity TypeTarget Enzyme/PathwayReference
3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidineAnticancerCDK
Pyrazolo[1,5-a]pyrimidine derivative XEnzyme InhibitionVarious kinases
Pyrazolo[1,5-a]pyrimidine derivative YAntimicrobialBacterial enzymes

Q & A

Basic Question: What synthetic methodologies are reported for 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine and its analogues?

Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions between aminopyrazoles and β-diketones or enaminones. For example:

  • Reflux in Pyridine : A common method involves dissolving intermediates (e.g., aminopyrazoles) in pyridine, followed by refluxing for 5–6 hours. The reaction mixture is then neutralized with HCl, and the product is isolated via filtration and recrystallization (e.g., ethanol or dioxane) .
  • Solvent Optimization : Polar aprotic solvents like DMF or pyridine are preferred for enhancing solubility and reactivity of intermediates .
  • Stepwise Functionalization : Substituents like chloro or methyl groups are introduced via nucleophilic substitution or condensation with halogenated aryl precursors (e.g., 3-chlorophenyl derivatives) .

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